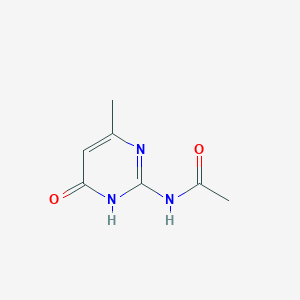

N-(4-hydroxy-6-methylpyrimidin-2-yl)acetamide

CAS No.: 54286-77-0

Cat. No.: VC2799959

Molecular Formula: C7H9N3O2

Molecular Weight: 167.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 54286-77-0 |

|---|---|

| Molecular Formula | C7H9N3O2 |

| Molecular Weight | 167.17 g/mol |

| IUPAC Name | N-(4-methyl-6-oxo-1H-pyrimidin-2-yl)acetamide |

| Standard InChI | InChI=1S/C7H9N3O2/c1-4-3-6(12)10-7(8-4)9-5(2)11/h3H,1-2H3,(H2,8,9,10,11,12) |

| Standard InChI Key | ZJOARMJWPCGSBT-UHFFFAOYSA-N |

| SMILES | CC1=CC(=O)NC(=N1)NC(=O)C |

| Canonical SMILES | CC1=CC(=O)NC(=N1)NC(=O)C |

Introduction

Physical and Chemical Properties

Molecular Structure and Identification

N-(4-hydroxy-6-methylpyrimidin-2-yl)acetamide is characterized by its unique molecular structure that includes a pyrimidine ring system with specific functional group substitutions. The compound is identified by its CAS registry number 54286-77-0 and MDL number MFCD01764334, which serve as standard identifiers in chemical databases and literature . The molecular formula of this compound is C7H9N3O2, with a corresponding molecular weight of 167.17 g/mol, making it a relatively small molecule that may exhibit favorable pharmacokinetic properties. The IUPAC name, n-(4-hydroxy-6-methylpyrimidin-2-yl)acetamide, systematically describes the arrangement of atoms and functional groups within the molecule, while its SMILES notation (CC(=O)NC1=NC(C)=CC(O)=N1) provides a linear representation of its structure that can be interpreted by computational chemistry software .

The pyrimidine ring in this compound is a heterocyclic aromatic structure similar to benzene and pyridine but with nitrogen atoms replacing carbon atoms at specific positions in the six-membered ring. The presence of a hydroxyl group at position 4 contributes to the compound's hydrogen bonding capabilities, which may influence its interactions with biological targets and solubility properties. The methyl substituent at position 6 provides hydrophobicity and can affect the electron distribution within the ring system, potentially influencing the compound's reactivity and binding affinity to target molecules. The acetamide group attached to the nitrogen at position 2 introduces additional hydrogen bonding potential through its amide functionality, which can be crucial for molecular recognition processes in biological systems.

Table 1: Physical and Chemical Properties of N-(4-hydroxy-6-methylpyrimidin-2-yl)acetamide

Chemical Reactivity and Stability

The chemical reactivity of N-(4-hydroxy-6-methylpyrimidin-2-yl)acetamide is largely influenced by its functional groups and heterocyclic structure. The hydroxyl group at position 4 can participate in nucleophilic substitution reactions and can form hydrogen bonds with appropriate donors and acceptors. The acetamide group introduces reactivity characteristic of amides, including potential hydrolysis under acidic or basic conditions to yield the corresponding amine and carboxylic acid. The pyrimidine ring, being aromatic, exhibits stability typical of aromatic compounds but can undergo electrophilic aromatic substitution reactions under specific conditions.

The presence of multiple nitrogen atoms in the pyrimidine ring impacts the electron distribution, making certain positions more susceptible to nucleophilic attack. The methyl group at position 6 can undergo oxidation reactions under strong oxidizing conditions, potentially leading to the formation of carboxylic acid derivatives. Due to the presence of both hydrogen bond donors and acceptors, N-(4-hydroxy-6-methylpyrimidin-2-yl)acetamide may exhibit complex interactions in solution, potentially forming dimers or higher-order aggregates through intermolecular hydrogen bonding. These interactions can influence the compound's solubility profile in different solvents, impacting purification processes and formulation strategies for pharmaceutical applications.

Synthesis Methods

General Synthetic Approaches

The synthesis of N-(4-hydroxy-6-methylpyrimidin-2-yl)acetamide typically involves the reaction of 4-hydroxy-6-methylpyrimidine with acetic anhydride or acetyl chloride under controlled conditions. This acylation reaction targets the amino group at position 2 of the pyrimidine ring, resulting in the formation of an amide bond. The reaction is often facilitated by using appropriate solvents such as dichloromethane and catalysts like pyridine, which can enhance the reactivity of the acylating agent and improve yields. Temperature control is crucial during this reaction, as excessive heating may lead to undesired side reactions or degradation of the product.

In industrial settings, the synthesis of N-(4-hydroxy-6-methylpyrimidin-2-yl)acetamide can be scaled up using automated reactors that allow for precise control of reaction parameters such as temperature, pressure, and mixing efficiency. The optimization of these parameters is essential for maximizing yield and purity while minimizing the formation of by-products. Purification of the crude product typically involves recrystallization from appropriate solvent systems, often followed by chromatographic techniques to achieve high purity levels. The selection of purification methods depends on the nature and quantity of impurities present, which can vary based on the specific synthetic route and reaction conditions employed.

Table 2: Typical Synthesis Conditions for N-(4-hydroxy-6-methylpyrimidin-2-yl)acetamide

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Starting Materials | 4-hydroxy-6-methylpyrimidine, Acetic anhydride or Acetyl chloride | High purity starting materials are essential for optimal yield |

| Solvents | Dichloromethane | Alternative solvents may include THF or acetonitrile |

| Catalysts | Pyridine | Facilitates the acylation reaction |

| Temperature | Room temperature to 50°C | Higher temperatures may lead to side reactions |

| Reaction Time | 4-24 hours | Dependent on reaction scale and conditions |

| Purification Methods | Recrystallization, Column chromatography | Multiple purification steps may be necessary |

Alternative Synthetic Routes

While the direct acylation of 4-hydroxy-6-methylpyrimidine represents the most straightforward approach to synthesizing N-(4-hydroxy-6-methylpyrimidin-2-yl)acetamide, alternative synthetic routes have been explored to address specific challenges or to improve efficiency. One such alternative involves the cyclization of appropriately substituted open-chain precursors to form the pyrimidine ring with the desired substituents already in place. This approach may offer advantages in terms of regioselectivity, particularly when multiple reactive sites are present in the molecule.

Another potential synthetic strategy involves the modification of existing pyrimidine derivatives through selective functionalization reactions. This approach may be particularly useful when starting from commercially available pyrimidine derivatives that already contain some of the desired functional groups. Protecting group strategies are often employed in such cases to ensure that reactions occur at the intended positions. The choice of synthetic route ultimately depends on factors such as the availability of starting materials, the scale of production, economic considerations, and the specific requirements for purity and yield in the intended application of the final product.

Spectroscopic Characteristics

Infrared Spectroscopy

Infrared (IR) spectroscopy provides valuable information about the functional groups present in N-(4-hydroxy-6-methylpyrimidin-2-yl)acetamide. The FT-IR spectrum of this compound exhibits characteristic absorption bands that correspond to specific vibrations of bonds within the molecule. A prominent absorption band is typically observed around 3400 cm⁻¹, which is attributed to the O-H stretching vibration of the hydroxyl group at position 4 of the pyrimidine ring . This band is often broad due to hydrogen bonding interactions. The N-H stretching vibration of the acetamide group typically appears around 3270-3280 cm⁻¹, providing confirmation of the amide functionality .

The carbonyl (C=O) stretching vibration of the acetamide group is generally observed as a strong absorption band around 1700-1750 cm⁻¹, which is characteristic of amide carbonyls . Aromatic C=C and C=N stretching vibrations of the pyrimidine ring typically appear in the region of 1600-1650 cm⁻¹, while the C-H stretching vibrations of the methyl groups are observed around 2900-3000 cm⁻¹ . Additional bands in the fingerprint region (below 1500 cm⁻¹) provide further structural information and can be useful for confirming the identity of the compound when compared with reference spectra.

Table 3: Characteristic IR Absorption Bands of N-(4-hydroxy-6-methylpyrimidin-2-yl)acetamide

Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure of N-(4-hydroxy-6-methylpyrimidin-2-yl)acetamide, including the chemical environment of hydrogen and carbon atoms within the molecule. The ¹H NMR spectrum of this compound typically shows a singlet signal around 2.0-2.5 ppm, which can be attributed to the methyl protons of the acetamide group . The methyl group at position 6 of the pyrimidine ring also appears as a singlet, typically around 2.0-2.2 ppm. The aromatic proton at position 5 of the pyrimidine ring usually appears as a singlet further downfield, around 6.0-6.5 ppm, due to the deshielding effect of the adjacent nitrogen atoms.

The hydroxyl proton at position 4 typically appears as a broad singlet at approximately 9-10 ppm, although its exact position can vary depending on solvent, concentration, and temperature due to hydrogen bonding effects . The N-H proton of the acetamide group generally appears as a broad singlet around 10-11 ppm. In the ¹³C NMR spectrum, the carbonyl carbon of the acetamide group typically appears around 170-175 ppm, while the carbons of the pyrimidine ring show signals in the aromatic region (100-160 ppm) . The methyl carbons are observed upfield, typically around 20-25 ppm. Two-dimensional NMR techniques such as COSY, HSQC, and HMBC can provide additional structural information by revealing correlations between different nuclei, which is particularly useful for confirming the substitution pattern in the molecule.

Applications and Research Findings

Medicinal Chemistry Applications

N-(4-hydroxy-6-methylpyrimidin-2-yl)acetamide has garnered significant interest in medicinal chemistry due to its structural similarity to nucleobases, which are fundamental components of DNA and RNA. This similarity allows the compound to potentially interact with enzymes and receptors involved in nucleic acid metabolism, making it a candidate for the development of drugs targeting diseases related to abnormal nucleic acid processing. The compound's potential in drug discovery is further enhanced by its relatively small molecular size, which may facilitate favorable pharmacokinetic properties such as absorption, distribution, and blood-brain barrier penetration.

Research has indicated that pyrimidine derivatives similar to N-(4-hydroxy-6-methylpyrimidin-2-yl)acetamide can exhibit a wide range of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties . The mechanism of action is believed to involve interactions with specific enzymes or receptors within biological systems, potentially influencing pathways related to pyrimidine metabolism. The presence of the acetamide group can enhance the compound's ability to form hydrogen bonds with target proteins, potentially increasing binding affinity and specificity. Furthermore, the hydroxyl group at position 4 offers a site for potential derivatization, allowing for the creation of prodrugs or conjugates with improved pharmacokinetic properties or targeted delivery capabilities.

Antimicrobial Activity

Recent research has explored the potential antimicrobial properties of compounds structurally related to N-(4-hydroxy-6-methylpyrimidin-2-yl)acetamide. Some pyrimidine derivatives have shown promising activity against both Gram-positive and Gram-negative bacteria, as well as fungi and mycobacteria . The mechanism of antimicrobial action may involve interference with nucleic acid synthesis or other essential metabolic processes in microbial cells. The structural features of these compounds, including the pyrimidine ring and specific substituents, play crucial roles in determining their spectrum of activity and potency against different microbial species.

Use in Chemical Research

Beyond its potential pharmaceutical applications, N-(4-hydroxy-6-methylpyrimidin-2-yl)acetamide serves as a valuable building block in chemical research. The compound has been utilized as a starting material for the synthesis of more complex molecules, including formazan derivatives, which have applications as indicators and in various biological studies . The reactivity of the hydroxyl group, the acetamide function, and the pyrimidine ring allows for diverse chemical transformations, making this compound a versatile synthetic intermediate. The preparation of these derivatives typically involves reaction of the primary compound with appropriate reagents under controlled conditions to achieve selective functionalization.

Research has also explored the use of N-(4-hydroxy-6-methylpyrimidin-2-yl)acetamide in the development of novel materials with specific properties. The ability of this compound to form hydrogen bonds can be exploited in the design of supramolecular structures with applications in areas such as drug delivery, catalysis, and molecular recognition. The incorporation of this pyrimidine derivative into larger molecular frameworks can impart specific recognition properties, potentially leading to the development of sensors or selective binding agents for various analytes of interest.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume